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Nona-2,4,6-trienal - 56269-22-8

Nona-2,4,6-trienal

Catalog Number: EVT-1543598
CAS Number: 56269-22-8
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Nona-2,4,6-trienal is primarily derived from the degradation of fatty acids, particularly linoleic acid. It can be found in significant amounts in the volatile fractions of walnuts, where it contributes to the characteristic aroma. Additionally, it has been identified as a key aroma compound in oat flakes and various other food products .

Classification

In terms of chemical classification, nona-2,4,6-trienal is categorized as an aldehyde due to the presence of the aldehyde functional group (-CHO) at one end of the carbon chain. Its systematic name reflects its structure: it contains nine carbon atoms (nona) and three conjugated double bonds (2,4,6-trienal).

Synthesis Analysis

Methods

The synthesis of nona-2,4,6-trienal can be achieved through several synthetic routes. One common method involves:

  • Aldol Condensation: This reaction typically employs aldehydes and ketones as starting materials. Under basic conditions (using strong bases like sodium hydroxide), these compounds undergo condensation followed by dehydration to form the desired trienal structure.
  • Grignard Reactions: Another approach involves using Grignard reagents to introduce alkyl groups into the molecule. This method allows for greater control over the substitution patterns on the carbon chain.

Technical Details

The synthesis often requires careful control of reaction conditions to optimize yield and purity. For example, reactions are typically conducted under inert atmospheres (such as nitrogen or argon) to prevent oxidation. Advanced purification techniques like column chromatography or high-performance liquid chromatography (HPLC) may be employed to isolate the final product effectively .

Molecular Structure Analysis

Data

The molecular weight of nona-2,4,6-trienal is approximately 140.19 g/mol. Its presence in various food aromas highlights its significance in flavor chemistry and sensory analysis.

Chemical Reactions Analysis

Reactions

Nona-2,4,6-trienal can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones.
  • Reduction: Reduction reactions can convert it into alcohols or alkanes.
  • Substitution: Nucleophilic substitution reactions may occur whereby functional groups are replaced by nucleophiles.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature and pressure) are carefully controlled to ensure desired outcomes .

Mechanism of Action

Process

The mechanism of action for nona-2,4,6-trienal primarily relates to its role as a flavor compound in food chemistry. Its conjugated double bonds contribute to its reactivity and ability to interact with sensory receptors in taste and smell.

Data

Studies have shown that nona-2,4,6-trienal elicits specific sensory responses associated with nutty or cereal-like aromas. This compound's perception threshold is notably low, making it a potent flavor component even at minimal concentrations .

Physical and Chemical Properties Analysis

Physical Properties

Nona-2,4,6-trienal is a colorless liquid with a characteristic odor reminiscent of nuts and cereals. It has a boiling point around 160 °C and exhibits volatility due to its low molecular weight.

Chemical Properties

As an unsaturated aldehyde:

  • It readily participates in addition reactions due to its electrophilic carbonyl group.
  • Its conjugated system allows for resonance stabilization which affects its reactivity profile.

Relevant data regarding its solubility indicates that it is soluble in organic solvents but less so in water due to its hydrophobic nature .

Applications

Scientific Uses

Nona-2,4,6-trienal has several applications across different fields:

  • Flavor Chemistry: It serves as a model compound for studying aroma compounds and their interactions with sensory receptors.
  • Food Industry: Utilized for enhancing flavors in food products such as baked goods and snacks.
  • Biochemical Research: Investigated for its roles in biological processes including cellular signaling pathways related to taste perception.
Chemical Identification and Structural Characterization of Nona-2,4,6-trienal

IUPAC Nomenclature and Isomeric Configurations

Nona-2,4,6-trienal is systematically named following IUPAC conventions as non-2,4,6-triene-1-al, reflecting a nine-carbon chain with three double bonds starting at positions 2, 4, and 6, and an aldehyde terminus at carbon 1 [3] [6]. The compound exhibits geometric isomerism due to the E/Z configurations across its conjugated double bonds. Predominant isomers include:

  • (2E,4E,6E)-nona-2,4,6-trienal (CAS 57018-53-8), characterized by all-trans double bonds [7] [8].
  • (2E,4E,6Z)-nona-2,4,6-trienal (CAS 56269-22-8), featuring a cis configuration at the C6 double bond [1] [4].
  • The less common (2E,4Z,6E) isomer (CAS 869771-00-6) [9].

Table 1: Isomeric Variants of Nona-2,4,6-trienal

ConfigurationCAS Registry No.Molecular Weight (g/mol)Notable Characteristics
(2E,4E,6E)57018-53-8136.19Aggregation pheromone in insects [7]
(2E,4E,6Z)56269-22-8136.19Dominant cucumber/melon odor [4]
(2E,4Z,6E)869771-00-6136.19Research-focused isomer [9]

Molecular Properties and Spectroscopic Signatures

The compound’s molecular formula is C₉H₁₂O (molecular weight: 136.19 g/mol), featuring a conjugated polyene system that influences its reactivity and spectral behavior [3] [5]. Key physicochemical properties include:

  • Physical State: Colorless liquid at ambient temperature [4] [10].
  • Density: 0.867–0.873 g/cm³ at 25°C [4] [10].
  • Refractive Index: 1.550–1.556 at 20°C [10].
  • Solubility: Miscible with alcohols; slightly soluble in water (495.9 mg/L at 25°C) [4].
  • Volatility: Boiling point of 193–194°C (760 mmHg) and vapor pressure of 0.056 mmHg at 25°C [4] [10].

Spectral characteristics include:

  • UV-Vis: Strong absorption in the UV range (λₘₐₓ ~260–280 nm) due to the conjugated triene system.
  • IR: Distinct carbonyl stretch at ~1,690 cm⁻¹ (C=O) and C-H stretches for aldehyde (2,700–2,800 cm⁻¹) and alkene bonds (3,020–3,100 cm⁻¹) [4].
  • NMR: Computational predictors indicate diagnostic signals for vinylic protons (δ 5.5–6.5 ppm) and an aldehyde proton (δ 9.5–10 ppm) [4] [7].

CAS Registry and Regulatory Classifications (FEMA GRAS 4187)

Nona-2,4,6-trienal holds dual CAS registrations:

  • 57018-53-8: Primarily assigned to the (2E,4E,6E) isomer [7] [8].
  • 56269-22-8: Associated with mixed isomers or (2E,4E,6Z) configurations [4] [10].

It is recognized as a flavoring agent under regulatory frameworks:

  • FEMA GRAS 4187: Approved by the Flavor and Extract Manufacturers Association for use in foods, with specified use levels (e.g., 5 ppm in baked goods, 2 ppm in beverages) [2] [4].
  • JECFA 1785: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives, concluding "no safety concern" at current intake levels [2] [8].
  • EU Flavoring No. 05.173: Classified under subgroup 1.1.4 (α,β-unsaturated aldehydes) in the European Union [4] [7].

Table 2: Regulatory Identifiers for Nona-2,4,6-trienal

Regulatory BodyIdentifierClassificationReference
FEMA4187GRAS flavor [2]
JECFA1785Flavoring agent [8]
DG SANTE (EU)05.173Food flavoring [4]
EFSAFGE.203Rev1Structure Class I [7]

Physicochemical Profile and Organoleptic Properties

Properties

CAS Number

56269-22-8

Product Name

Nona-2,4,6-trienal

IUPAC Name

nona-2,4,6-trienal

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3

InChI Key

XHDSWFFUGPJMMN-UHFFFAOYSA-N

SMILES

CCC=CC=CC=CC=O

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

(E,E,Z)-2,4,6-nonatrienal
2,4,6-nonatrienal

Canonical SMILES

CCC=CC=CC=CC=O

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